Regioisomeric Purity Prevents Mutagenic Impurity Risk: C6- vs. N9-Propenyl Substitution
The target compound's substitution at the purine C6 position provides a critical safety differentiation from the N9-substituted isomer, 9-propenyladenine. While 1-Propen-1-amine, 3-(1H-purin-6-yl)- is used as a research intermediate, 9-propenyladenine is a documented mutagenic impurity in the antiviral drug tenofovir disoproxil fumarate . Procuring the C6-substituted regioisomer is therefore essential for synthesizing novel purine derivatives without introducing this known toxophore.
| Evidence Dimension | Biological Activity (Mutagenicity) |
|---|---|
| Target Compound Data | Used as a synthetic intermediate; no mutagenicity data found. |
| Comparator Or Baseline | 9-Propenyladenine (CAS 1446486-33-4): Classified as a mutagenic impurity in pharmaceutical manufacturing . |
| Quantified Difference | Qualitative difference in safety profiles; one is a known mutagenic impurity, the other is not. |
| Conditions | Literature review of compound applications. |
Why This Matters
For pharmaceutical R&D procurement, selecting the correct regioisomer is a matter of both synthetic success and regulatory compliance, avoiding the costly introduction of a known mutagenic impurity.
